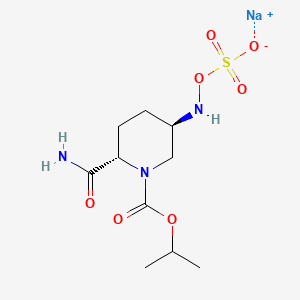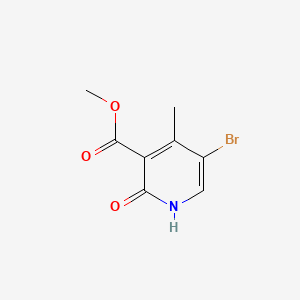![molecular formula C7H10ClN3O2 B14886042 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride is a heterocyclic compound that features a unique dioxepino-pyrazine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with a dioxepin precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxepino-pyrazine oxides, while reduction can produce amine derivatives .
科学研究应用
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in kinase inhibition and modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities.
Benzothiazol-2-amine derivatives: These compounds also feature a heterocyclic structure and are used in similar research applications.
Uniqueness
What sets 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride apart is its unique dioxepino-pyrazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C7H10ClN3O2 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC 名称 |
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-5-3-11-6-7(12-4-5)10-2-1-9-6;/h1-2,5H,3-4,8H2;1H |
InChI 键 |
FYBLTTYMYVEWSB-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=NC=CN=C2O1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)



![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)


![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)




